7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a benzoxazepine derivative characterized by a 1,4-oxazepine core fused to a benzene ring. The compound features a 3-fluorobenzyloxymethyl substituent at the 7-position, contributing to its unique physicochemical and biological properties. Its molecular formula is C17H19ClFNO2 (as the hydrochloride salt), with a molecular weight of 323.79 g/mol and a purity of ≥97% .
The synthesis of such derivatives often employs a modified Pictet-Spengler reaction, involving formylation, cyclization, and hydrolysis steps. For instance, analogous 5-substituted benzoxazepines are synthesized via acid-catalyzed cyclization of formyliminium intermediates, followed by hydrolysis to yield free amines . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research .
Notably, benzoxazepine derivatives have demonstrated biological relevance. For example, substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines interact with proteins such as Trypanosoma cruzi PEX14, a target for Chagas disease therapeutics, by binding near critical interaction sites .
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
7-[(3-fluorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H18FNO2/c18-16-3-1-2-13(9-16)11-20-12-14-4-5-17-15(8-14)10-19-6-7-21-17/h1-5,8-9,19H,6-7,10-12H2 |
InChI Key |
TVZSOAADKNLTST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another method involves the copper-catalyzed coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. It is believed to act as a dopamine antagonist and a serotonin 5-HT2 blocker . These interactions lead to changes in neurotransmitter levels, resulting in its pharmacological effects.
Comparison with Similar Compounds
Substituent Effects :
- Alkyl vs. Aromatic Substituents : Ethoxymethyl analogs (e.g., 7-(ethoxymethyl)) exhibit lower molecular weights and simpler structures, favoring synthetic versatility but reducing biological specificity .
Heterocyclic Variants: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the 1,4-oxazepine core with sulfur yields 1,4-thiazepines, altering electronic properties and bioactivity:
Key Differences :
- Synthesis : Thiazepines are synthesized in shorter reaction times (16 h vs. 16–48 h for oxazepine hydrolysis) due to sulfur’s nucleophilicity .
- Biological Interactions : Oxazepines exhibit specific protein-binding capabilities (e.g., TcPEX14), while thiazepines’ bioactivity remains less characterized, though their NMR profiles suggest structural flexibility .
Biological Activity
7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a novel compound with a complex structure that includes a tetrahydrobenzo[f][1,4]oxazepine core and a 3-fluorobenzyl ether moiety. This unique combination may confer significant biological activity, making it an interesting subject for pharmacological research. The compound's molecular structure suggests potential interactions with various biological targets due to its lipophilicity and specific functional groups.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.34 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which is crucial for membrane permeability and receptor binding.
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various receptors or enzymes involved in cellular signaling pathways. The structural features imply potential inhibitory effects on certain protein-protein interactions or enzyme activities.
Antimicrobial Activity
The potential antimicrobial activity of this compound is also noteworthy. Compounds featuring similar functional groups have been reported to possess significant antimicrobial properties against various pathogens. This suggests that further exploration of this compound could yield promising results in the development of new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities observed in related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Methylsulfonyl group | Enhanced solubility and metabolic stability |
| 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Bromine atom at position 8 | Unique reactivity; potential antitumor activity |
| 4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | Thiazepine ring | Different electronic properties; possible antimicrobial effects |
Preliminary Studies
Initial investigations into the biological activity of related compounds have shown promising results. For example:
- A study demonstrated that tetrahydrobenzo derivatives exhibited significant cytotoxicity against various cancer cell lines .
- Another research highlighted the antifungal properties of structurally similar compounds against pathogenic fungi .
These findings underscore the need for further research into the specific biological activities of this compound.
Future Research Directions
Future studies should focus on:
- In vitro and in vivo assays : To evaluate the pharmacodynamics and pharmacokinetics of the compound.
- Mechanistic studies : To elucidate the specific pathways affected by the compound.
- Optimization of derivatives : To enhance efficacy and reduce potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
